Molecular Topology: Symmetrical 1,5-Bis(4-chlorophenyl) Architecture Differentiates from Unsymmetrical Positional Isomers
The target compound bears identical 4-chlorophenyl substituents at positions N1 and C5 of the triazole ring. By contrast, the same-molecular-formula positional isomer 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole carries a 2,4-dichlorophenyl group at N1 and a 4-chlorophenyl at C5, resulting in a different chlorine substitution topology [1]. This symmetry distinction is geometrically significant: the target compound has a C1 axis with two chemically equivalent terminal rings, whereas the 2,4-dichlorophenyl isomer is fully asymmetric. In molecular recognition contexts where symmetrical diaryl motifs are required for target binding—such as certain COX-2 inhibitor pharmacophores built on vicinal diaryl heterocycles —the symmetrical 1,5-bis(4-chlorophenyl) topography provides a distinct pharmacophoric geometry.
| Evidence Dimension | Substituent symmetry at N1 and C5 positions |
|---|---|
| Target Compound Data | N1-(4-chlorophenyl), C5-(4-chlorophenyl); 3-Cl; symmetrical diaryl topology (C14H8Cl3N3, MW 324.6) |
| Comparator Or Baseline | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole: N1-(2,4-dichlorophenyl), C5-(4-chlorophenyl); H at C3; asymmetrical topology (C14H8Cl3N3, MW 324.6) |
| Quantified Difference | Symmetrical (target) vs. asymmetrical (comparator) aryl substitution; identical molecular weight but distinct InChIKey (IFPSSSGUPQQYEY vs. ROWDSKLNAHFCFS) |
| Conditions | Structural comparison based on InChI and SMILES from chemical database entries; no head-to-head assay data available |
Why This Matters
Symmetrical vs. asymmetrical diaryl topology can determine binding mode compatibility with dimeric or symmetric protein targets, making procurement based on generic molecular formula alone insufficient.
- [1] SpectraBase (Wiley). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-1H-1,2,4-triazole, Compound ID 6qNwbrC894z, InChIKey ROWDSKLNAHFCFS. View Source
